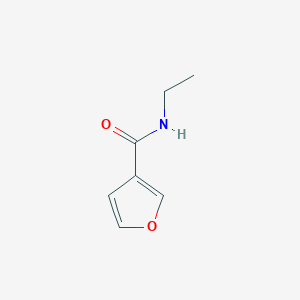

N-Ethylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Ethylfuran-3-carboxamide is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylfuran-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with ethylamine. The process can be summarized as follows:

Starting Materials: Furan-3-carboxylic acid and ethylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Procedure: Furan-3-carboxylic acid is first activated by DCC, followed by the addition of ethylamine. The reaction mixture is stirred at room temperature for several hours until the formation of this compound is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: N-Ethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: Reduction of the amide group can lead to the formation of N-ethylfuran-3-carboxylamine.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for the reduction of the amide group.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used for substitution reactions.

Major Products:

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: N-ethylfuran-3-carboxylamine.

Substitution: Substituted furan derivatives.

Applications De Recherche Scientifique

N-Ethylfuran-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Biological Studies: this compound is studied for its biological activity and potential as a bioactive molecule.

Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.

Mécanisme D'action

The mechanism of action of N-Ethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Furan-3-carboxamide: Similar structure but without the ethyl group.

N-Methylfuran-3-carboxamide: Similar structure with a methyl group instead of an ethyl group.

Furan-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.

Uniqueness: N-Ethylfuran-3-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Activité Biologique

N-Ethylfuran-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant studies and data tables.

Chemical Structure and Synthesis

This compound features a furan ring substituted with an ethyl group and a carboxamide functional group. The synthesis typically involves the reaction of furan-3-carboxylic acid with ethylamine, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction can be summarized as follows:

- Starting Materials : Furan-3-carboxylic acid and ethylamine.

- Reaction Conditions : Activation of furan-3-carboxylic acid using DCC, followed by the addition of ethylamine.

- Purification : The product is purified through recrystallization or column chromatography.

This synthetic route highlights the compound's unique structural properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating cellular functions.

- Receptor Interaction : The compound may bind to cell surface receptors, influencing signaling pathways critical for cellular communication and function.

- Gene Expression Modulation : There is evidence suggesting that this compound can interact with nucleic acids, affecting gene expression and protein synthesis.

1. Anti-inflammatory Potential

This compound has shown promise in inhibiting pathways associated with inflammation. A study demonstrated its potential to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which is crucial in inflammatory responses .

2. Antimicrobial Activity

Recent investigations have revealed significant antimicrobial properties of this compound against various pathogens. For instance, it exhibited notable antifungal activity in vitro against multiple fungal strains, outperforming standard treatments like gentamicin in some cases .

3. Anticancer Properties

The compound's structure-activity relationship (SAR) has been explored in the context of anticancer activity. Several derivatives have been synthesized to evaluate their efficacy against cancer cell lines, with some exhibiting promising results in inhibiting cancer cell proliferation .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | IC50/EC50 Value | Reference |

|---|---|---|---|

| This compound | Anti-inflammatory | Not specified | |

| This compound | Antifungal | Significant | |

| This compound | Anticancer | Varies |

Case Study 1: Inhibition of Inflammatory Pathways

A study focused on the effects of this compound on murine models showed a reduction in inflammatory markers when treated with the compound. This suggests its potential application in managing autoimmune diseases where inflammation plays a key role .

Case Study 2: Antimicrobial Efficacy

In vitro testing highlighted the effectiveness of this compound against resistant fungal strains, indicating its potential as a new antifungal agent in clinical settings .

Propriétés

IUPAC Name |

N-ethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZDZHADRRDHED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=COC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632179 |

Source

|

| Record name | N-Ethylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142472-21-7 |

Source

|

| Record name | N-Ethylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.